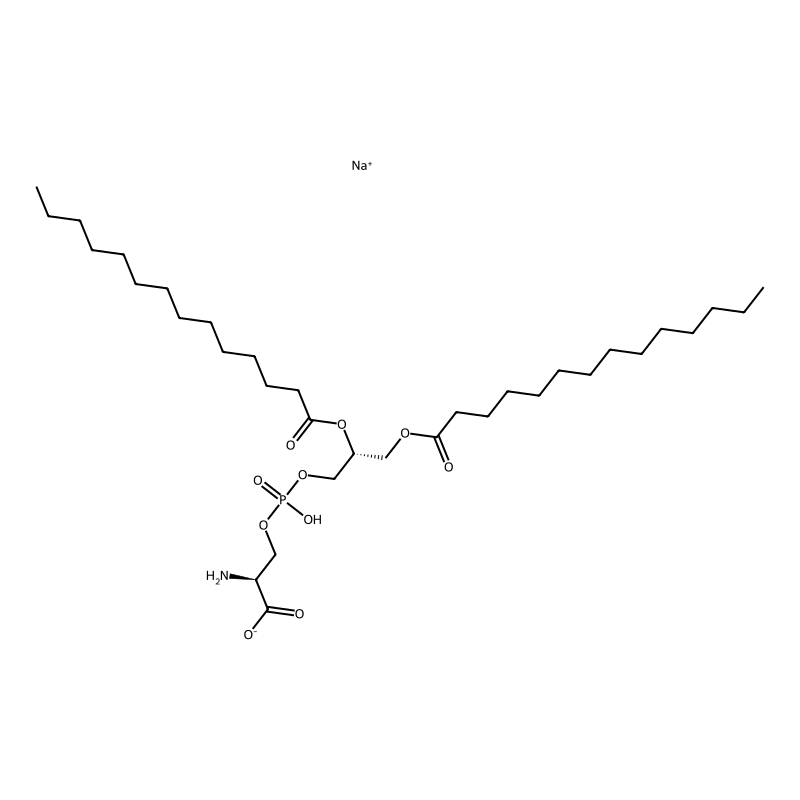

1,2-Dimyristoyl-sn-glycero-3-phospho-L-serine sodium salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Neurodegenerative Diseases

Studies suggest DMPS may play a role in protecting neurons and improving cognitive function in neurodegenerative diseases like Alzheimer's disease (AD) and Parkinson's disease (PD).

Alzheimer's Disease

Some research suggests that DMPS supplementation might improve cognitive function in patients with mild to moderate AD. Pubmed Central: However, more extensive clinical trials are needed to confirm these findings.

Parkinson's Disease

Limited studies suggest DMPS might improve motor function and cognitive symptoms in PD patients. Further research is necessary to determine its efficacy and optimal dosage.

Important to Note

The quality of the research on DMPS for neurodegenerative diseases varies considerably. Larger, well-designed clinical trials are needed to definitively assess its effectiveness and safety for these conditions.

Cognitive Function and Memory

Some studies suggest that DMPS supplementation may enhance cognitive function and memory in healthy adults and older individuals.

1,2-Dimyristoyl-sn-glycero-3-phospho-L-serine sodium salt is a phospholipid that belongs to the class of phosphatidylserines. It is characterized by its two myristoyl fatty acid chains (14 carbon atoms each) attached to the glycerol backbone, along with a phosphoserine head group. The molecular formula is and it has a molecular weight of approximately 702.85 g/mol . This compound is notable for its role in cellular membranes, particularly in signaling pathways and membrane dynamics.

The chemical behavior of 1,2-dimyristoyl-sn-glycero-3-phospho-L-serine sodium salt involves hydrolysis and esterification reactions typical of phospholipids. In aqueous environments, it can undergo hydrolysis, leading to the release of myristic acid and phosphoserine. Additionally, it can participate in transesterification reactions with various alcohols, which may modify its properties for specific applications .

1,2-Dimyristoyl-sn-glycero-3-phospho-L-serine sodium salt exhibits significant biological activity, particularly in cell signaling and membrane structure. It plays a crucial role in apoptosis, where exposure on the outer leaflet of the plasma membrane serves as a signal for macrophage recognition and clearance of apoptotic cells. Furthermore, this compound is involved in the regulation of various signaling pathways through its interactions with proteins that recognize phosphatidylserine .

The synthesis of 1,2-dimyristoyl-sn-glycero-3-phospho-L-serine sodium salt can be accomplished through several methods:

- Chemical Synthesis: This involves the acylation of serine with myristoyl chloride followed by phosphorylation.

- Enzymatic Synthesis: Lipases or phospholipases can be used to catalyze the reaction between myristic acid and serine in a controlled environment.

- Microbial Fermentation: Certain microorganisms can produce phospholipids through fermentation processes, which may yield this specific compound as a byproduct.

Each method offers different advantages in terms of yield, purity, and environmental impact .

1,2-Dimyristoyl-sn-glycero-3-phospho-L-serine sodium salt has various applications across multiple fields:

- Biotechnology: Used as a model lipid in studies of membrane dynamics and protein interactions.

- Pharmaceuticals: Serves as an adjuvant in drug formulations to enhance bioavailability.

- Cosmetics: Incorporated into formulations for its emollient properties.

- Food Industry: Acts as an emulsifier in food products due to its amphiphilic nature .

Studies have shown that 1,2-dimyristoyl-sn-glycero-3-phospho-L-serine sodium salt interacts with various proteins and peptides. Notably, it has been observed to bind with proteins involved in apoptotic signaling and membrane fusion processes. Research indicates that this compound can modulate the activity of proteins such as recoverin, influencing calcium-dependent processes within cells .

Several compounds share structural similarities with 1,2-dimyristoyl-sn-glycero-3-phospho-L-serine sodium salt. Below is a comparison highlighting their uniqueness:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1,2-Dipalmitoyl-sn-glycero-3-phospho-L-serine | Two palmitic acid chains (16 carbons) | Higher melting point compared to dimyristoyl |

| 1,2-Dioleoyl-sn-glycero-3-phospho-L-serine | Two oleic acid chains (18 carbons) | More fluidity due to unsaturation |

| 1,2-Distearoyl-sn-glycero-3-phospho-L-serine | Two stearic acid chains (18 carbons) | Greater rigidity due to saturated fatty acids |

| 1,2-Dimyris-toyl-sn-glycero-3-phosphoethanolamine | Contains ethanolamine instead of serine | Different head group alters biological activity |

The unique aspect of 1,2-dimyristoyl-sn-glycero-3-phospho-L-serine sodium salt lies in its specific fatty acid composition and the presence of the phosphoserine head group, which confers distinct biochemical properties relevant to cell signaling and membrane dynamics .

Alternative Names and Synonyms

The compound possesses several alternative names that reflect different naming conventions and common usage in scientific literature [1] [2]. These include Dimyristoyl phosphatidylserine sodium salt, 3-sn-Phosphatidyl-L-serine dimyristoyl sodium salt, and 1,2-Ditetradecanoyl-sn-glycero-3-phospho-L-serine sodium salt [1] [2]. The systematic name (2S,8R)-2-Amino-5-hydroxy-11-oxo-8-[(1-oxotetradecyl)oxy]-4,6,10-trioxa-5-phosphatetracosanoic acid 5-oxide monosodium salt provides additional structural detail [1].

Molecular Formula and Physical Properties

The molecular formula of 1,2-Dimyristoyl-sn-glycero-3-phospho-L-serine sodium salt is C₃₄H₆₅NNaO₁₀P, with a molecular weight of 701.84 grams per mole [1] [2]. The empirical formula follows Hill notation conventions, organizing elements alphabetically except for carbon and hydrogen, which appear first [1]. The compound contains 34 carbon atoms, 65 hydrogen atoms, one nitrogen atom, one sodium atom, 10 oxygen atoms, and one phosphorus atom [1].

| Property | Value |

|---|---|

| Molecular Formula | C₃₄H₆₅NNaO₁₀P [1] |

| Molecular Weight | 701.84 g/mol [1] |

| Chemical Abstract Service Number | 105405-50-3 [1] |

| MDL Number | MFCD24849257 [1] |

Chemical Classification

Lipid Classification System

According to the LIPID MAPS comprehensive classification system, 1,2-Dimyristoyl-sn-glycero-3-phospho-L-serine sodium salt belongs to the category of Glycerophospholipids [8] [10]. Within this category, it is classified as a member of the Glycerophosphoserines subclass, designated as GP03 in the LIPID MAPS classification scheme [10]. This classification system provides a hierarchical structure for organizing lipid molecules based on their structural characteristics and biosynthetic origins [8].

The compound is specifically categorized as a phosphatidylserine, which represents a major class of glycerophospholipids characterized by the presence of serine as the head group alcohol [4] [13]. Phosphatidylserines are essential components of biological membranes and play crucial roles in cellular processes [4]. The term phosphatidylserine represents a class of compounds in which a phosphatidyl group is esterified to the hydroxy group of serine [13].

Structural Classification

The structural classification of this compound reveals its organization as a glycerol-based phospholipid with specific fatty acid substitutions [6] [12]. Glycerophospholipids are derived from glycerol-3-phosphate and contain at least one O-acyl, O-alkyl, or O-alk-1'-enyl residue attached to the glycerol moiety [6] [12]. The phosphate group forms an ester linkage to the glycerol backbone, creating the characteristic amphipathic nature of these molecules [6].

The compound contains two identical myristoyl (tetradecanoyl) fatty acid chains attached to the sn-1 and sn-2 positions of the glycerol backbone [17] [22]. Myristic acid, with the International Union of Pure and Applied Chemistry name tetradecanoic acid, is a common saturated fatty acid with the molecular formula CH₃(CH₂)₁₂COOH [17]. The acyl group derived from myristic acid is termed myristoyl or tetradecanoyl [17] [18].

| Classification Level | Classification |

|---|---|

| Category | Glycerophospholipids [8] |

| Main Class | Phosphatidylserines [13] |

| Subclass | Glycerophosphoserines GP03 [10] |

| Fatty Acid Components | Tetradecanoic acid at sn-1 and sn-2 positions [17] |

| Head Group | L-serine [13] |

| Salt Form | Sodium salt [1] |

Shorthand Notation

The LIPID MAPS shorthand notation for this compound is PS(14:0/14:0), where PS indicates phosphatidylserine, and the numbers in parentheses specify the fatty acid composition [10] [11]. The notation 14:0 indicates a 14-carbon saturated fatty acid (myristic acid) with zero double bonds [10]. The forward slash separates the fatty acids at the sn-1 and sn-2 positions, respectively [10] [11].

This shorthand notation system follows established conventions for representing lipid species composition, providing a concise method for indicating the fatty acid chain length and degree of unsaturation [10] [11]. The system allows for hierarchical representation of lipid structural information, from basic species-level composition to complete structural detail [11].

Stereochemical Considerations

The stereochemical aspects of 1,2-Dimyristoyl-sn-glycero-3-phospho-L-serine sodium salt involve two chiral centers: one in the glycerol backbone and another in the serine head group [33]. The sn-glycero-3-phospho designation indicates the specific stereochemical configuration of the glycerol backbone according to stereospecific numbering conventions [29] [30]. The L-serine designation specifies the configuration of the amino acid component in the head group [33].

The stereospecific numbering system addresses the inherent asymmetry of the number 2 carbon of the glycerol backbone in phospholipids [29]. This system ensures precise identification of the molecular configuration and distinguishes between different stereoisomers that may have different biological activities [33]. The stereochemical configuration significantly influences the compound's interactions with proteins and other membrane components [33].

Fatty Acid Components

Myristic Acid Characteristics

The fatty acid components of 1,2-Dimyristoyl-sn-glycero-3-phospho-L-serine sodium salt consist exclusively of myristic acid (tetradecanoic acid) at both the sn-1 and sn-2 positions [17] [22]. Myristic acid is a saturated fatty acid with 14 carbon atoms, represented by the shorthand notation 14:0 [17]. The acid was first isolated from nutmeg (Myristica fragrans) in 1841 by Lyon Playfair, which explains its common name [17] [18].

The molecular formula of myristic acid is C₁₄H₂₈O₂, and its salts and esters are commonly referred to as myristates or tetradecanoates [17] [18]. In the context of this phospholipid, the myristic acid exists as an acyl group termed myristoyl or tetradecanoyl [17] [18]. This fatty acid is naturally occurring and found in various sources including palm kernel oil, coconut oil, and butterfat [17].

| Fatty Acid Property | Value |

|---|---|

| IUPAC Name | Tetradecanoic acid [17] |

| Common Name | Myristic acid [17] |

| Molecular Formula | C₁₄H₂₈O₂ [17] |

| Chain Length | 14 carbons [17] |

| Saturation | Saturated (0 double bonds) [17] |

| Acyl Group Name | Myristoyl or Tetradecanoyl [17] |

Structural Implications

The presence of identical myristic acid chains at both sn-1 and sn-2 positions creates a symmetrical fatty acid composition that influences the physical properties of the molecule [25]. Research has demonstrated that the specific fatty acid composition affects membrane fluidity, lipid packing, and intermolecular interactions [25]. The saturated nature of the myristic acid chains contributes to more ordered lipid packing compared to unsaturated fatty acid variants [25].

The molecular architecture of 1,2-Dimyristoyl-sn-glycero-3-phospho-L-serine sodium salt follows the classical glycerophospholipid framework. The compound consists of a three-carbon glycerol backbone serving as the structural foundation, with two tetradecanoic acid (myristic acid) chains attached via ester linkages at the sn-1 and sn-2 positions [1] [4]. The sn-3 position features a phosphodiester bond connecting the glycerol backbone to the L-serine amino acid residue, which contains both carboxyl and amino functional groups [5] [6].

The stereochemical configuration follows the (2S,8R) designation, indicating the specific spatial arrangement of atoms around the chiral centers [3] [4]. This stereochemistry is crucial for the biological activity and membrane incorporation properties of the phospholipid. The sodium counterion neutralizes the negative charge on the phosphate group, resulting in a zwitterionic molecule with balanced charge distribution at physiological pH [6] [4].

Molecular Formula and Physical Properties

The empirical formula C₃₄H₆₅NNaO₁₀P accurately represents the atomic composition, yielding a molecular weight of 701.84 g/mol [1] [3] [6]. The compound maintains the Chemical Abstracts Service registry number 105405-50-3 and MDL number MFCD24849257 for standardized identification [3] [4]. Under standard laboratory conditions, the substance appears as a white to off-white crystalline solid powder with high purity specifications typically exceeding 95-98% [3] [4] [7].

Storage requirements mandate maintaining the compound at -20°C under sealed conditions away from moisture to preserve structural integrity and prevent degradation [3] [6] [4]. The crystalline nature of the sodium salt form enhances stability compared to the free acid form while maintaining the essential phospholipid characteristics required for membrane formation and biological applications [8] [9].

Solubility and Physical State Characteristics

The solubility profile of 1,2-Dimyristoyl-sn-glycero-3-phospho-L-serine sodium salt demonstrates characteristic phospholipid behavior with amphiphilic properties. In chloroform, the compound exhibits limited solubility at approximately 0.5 mg/ml, requiring inert gas purging to prevent oxidation [8] [9]. This sparingly soluble nature in organic solvents reflects the ionic character imparted by the sodium counterion and the polar head group [8].

The sodium salt form provides enhanced aqueous solubility compared to the free acid form, facilitating preparation of stock solutions and membrane formulations [8] [10]. Water-soluble phosphatidylserine sodium salt formulations can achieve concentrations of 0.5-1.0 g per 100 ml of water, demonstrating the improved hydrophilic characteristics of the ionized form [10]. This enhanced water solubility proves advantageous for applications requiring aqueous-based preparations and biological membrane studies.

Spectroscopic and Analytical Characteristics

Mass spectrometric analysis provides definitive structural confirmation through characteristic fragmentation patterns. Positive ion mode electrospray ionization yields the protonated molecular ion [M+H]⁺ at m/z 680.4497, while negative ion mode produces the deprotonated species [M-H]⁻ at m/z 678.4352 [1]. Base peak analysis reveals m/z 495.4 in positive mode and m/z 591.4 in negative mode, with additional fragment ions at m/z 452.3 and 496.4 (positive) and m/z 363.1 and 381.2 (negative) [1].

Nuclear magnetic resonance spectroscopy confirms structural consistency with expected chemical shifts and coupling patterns characteristic of the glycerol backbone, fatty acid chains, and phosphoserine head group [3]. High-performance liquid chromatography coupled with evaporative light scattering detection enables quantitative analysis with detection limits appropriate for biological and analytical applications [3].

Thermal Properties and Phase Behavior

The thermal characteristics of 1,2-Dimyristoyl-sn-glycero-3-phospho-L-serine sodium salt demonstrate distinctive phase transition behavior critical for membrane applications. The main phase transition temperature occurs at 41°C for the pure lipid, representing the conversion from gel phase to fluid phase [11] [12]. This transition temperature reflects the influence of the saturated myristic acid chains and the ionic head group on membrane organization [11].

In protein-bound systems, the phase transition behavior shifts significantly, with melting temperatures reduced to the 25-28°C range [11]. This temperature reduction indicates substantial protein-lipid interactions that disrupt the ordered gel phase structure. At physiological temperature (37°C), the compound exists in the fluid phase, enabling membrane fluidity and biological functionality [11] [12].

Differential scanning calorimetry studies reveal sharp transition peaks characteristic of cooperative melting behavior typical of saturated phospholipids [11]. The enthalpy changes associated with the phase transition provide quantitative measures of the energetic requirements for membrane reorganization and protein binding interactions [11].

Membrane Organization and Structural Properties

The membrane organization properties of 1,2-Dimyristoyl-sn-glycero-3-phospho-L-serine sodium salt exhibit distinctive characteristics compared to neutral phospholipids. The area per molecule in the gel phase measures 40.8 Ų at 20°C, while fluid phase values reach approximately 55.6 Ų [12]. These values demonstrate the condensing effect of the phosphoserine head group, resulting in smaller molecular areas compared to corresponding phosphatidylcholine analogs [12].

The condensing effect observed in phosphatidylserine bilayers contradicts expectations based solely on electrostatic repulsion from the anionic head group [12]. This phenomenon suggests additional attractive interactions, potentially including hydrogen bonding between serine residues, that overcome electrostatic repulsion and promote tighter molecular packing [12]. The bilayer thickness in the gel phase exceeds that of dimyristoyl phosphatidylcholine due to the absence of chain tilting in the phosphoserine system [12].

Comparative Analysis with Related Phospholipids

Comparative analysis with structurally related phospholipids reveals the distinctive properties imparted by the phosphoserine head group and myristic acid chains. Dimyristoyl phosphatidylcholine (DMPC), sharing the same fatty acid composition but containing a choline head group, exhibits a lower phase transition temperature of 24°C and larger molecular area of 60.6 Ų in the fluid phase [12]. This comparison highlights the significant influence of head group chemistry on membrane properties.

Longer chain phosphatidylserine analogs demonstrate predictable trends in thermal behavior. Dipalmitoyl phosphatidylserine (DPPS) with 16:0 chains shows an elevated transition temperature of 55°C, while distearoyl phosphatidylserine (DSPS) with 18:0 chains maintains a transition temperature of 54°C [11] [12]. Conversely, dioleoyl phosphatidylserine (DOPS) with unsaturated 18:1 chains exhibits much lower transition temperatures of -10 to -12°C, enabling fluid membrane behavior at all physiological temperatures [12] [13].

Computational Properties and Molecular Descriptors

Computational analysis reveals important molecular descriptors that influence the biological and physicochemical behavior of 1,2-Dimyristoyl-sn-glycero-3-phospho-L-serine sodium salt. The topological polar surface area ranges from 174.51 to 179 Ų, indicating substantial polar character that influences membrane permeability and protein interactions [6] [14]. The calculated logarithmic partition coefficient (LogP) of 4.76 reflects the lipophilic nature despite the ionic head group [6].

The molecule contains ten hydrogen bond acceptor sites and two hydrogen bond donor sites, providing multiple opportunities for intermolecular interactions [6] [15]. The high rotational bond count of 34-35 indicates significant conformational flexibility, particularly in the fatty acid chains [6] [15]. These computational parameters correlate with the observed membrane behavior and biological activity profiles of the compound.

Applications in Membrane Research

The distinctive structural and physical properties of 1,2-Dimyristoyl-sn-glycero-3-phospho-L-serine sodium salt make it particularly valuable for membrane research applications. The compound serves as an excellent model system for studying anionic phospholipid behavior due to its well-defined chain composition and reproducible phase transition characteristics [2] [5]. The synthetic nature ensures batch-to-batch consistency unavailable with natural phospholipid extracts.

Liposome formation capabilities enable investigation of drug delivery systems, membrane fusion processes, and protein-lipid interactions [2] [5] [16]. The negative charge of the phosphoserine head group facilitates studies of electrostatic interactions with cationic species and provides models for investigating cellular processes involving phosphatidylserine exposure [5] [16].